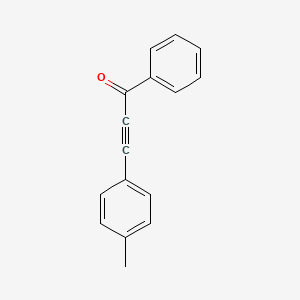
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is an organic compound belonging to the class of alkynyl ketones. This compound is characterized by the presence of a propynone group attached to a phenyl ring and a 4-methylphenyl group. Alkynyl ketones are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- can be achieved through the Sonogashira cross-coupling reaction. This reaction involves the coupling of acyl chlorides with terminal alkynes in the presence of palladium catalysts. For instance, the reaction between 4-methylbenzoyl chloride and phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of supported palladium catalysts on various substrates, such as silica gel, can enhance the efficiency of the reaction and allow for the recycling of the catalyst .
化学反应分析
Types of Reactions
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl ketone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkynyl ketones depending on the nucleophile used.
科学研究应用
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets through its reactive alkynyl and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Propyn-1-one, 1-(4-methylphenyl)-3-(1-naphthalenyl)
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
Uniqueness
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its stability and allows for diverse chemical modifications .
属性
CAS 编号 |
14939-05-0 |
|---|---|
分子式 |
C16H12O |
分子量 |
220.26 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,1H3 |
InChI 键 |
ODMJODNPAIICIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



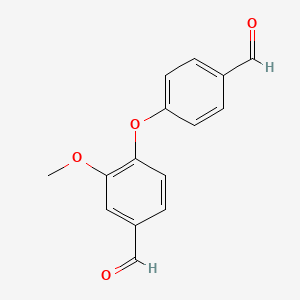
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
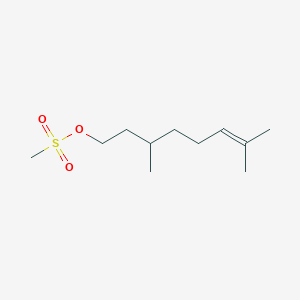
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
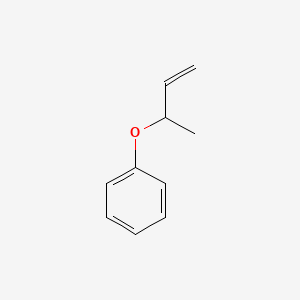
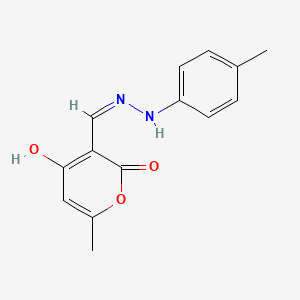
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)

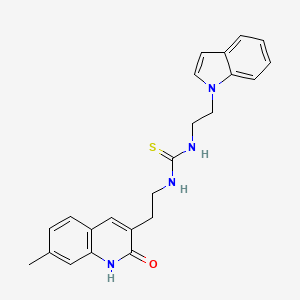
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)

